4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
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Overview
Description
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a heterocyclic compound with the molecular formula C9H6BrF3N2O and a molecular weight of 295.06 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with bromine, methoxy, and trifluoromethyl groups. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methoxybenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-(trifluoromethyl)aniline with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Purification: The final product is purified using recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Scientific Research Applications
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole can be compared with similar compounds such as:
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: This compound shares the trifluoromethyl and bromine substituents but has a quinoline core instead of a benzimidazole core.
4-Bromobenzotrifluoride: This compound has a simpler structure with only a bromine and trifluoromethyl group attached to a benzene ring.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIFBCBYQZYPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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